molecular formula C7H12ClNO2 B1375506 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride CAS No. 119102-95-3

1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

Cat. No.: B1375506
CAS No.: 119102-95-3
M. Wt: 177.63 g/mol
InChI Key: NARHJPCSRIJUMF-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is a versatile small molecule scaffold used in various fields of scientific research. This compound, with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol, is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system .

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through various methods, including intramolecular cyclization reactions.

    Functional Group Modification: The introduction of the carboxylic acid group at the 4-position of the bicyclic ring system is a crucial step. This can be done using standard organic synthesis techniques such as oxidation or carboxylation reactions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and reaction conditions tailored for large-scale production.

Chemical Reactions Analysis

1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing ring system. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-1-3-8(5-7)4-2-7;/h1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARHJPCSRIJUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119102-95-3
Record name 1-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
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